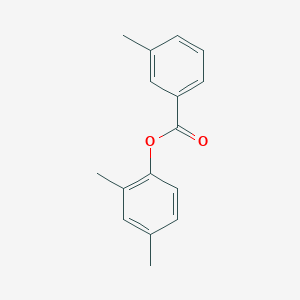

2,4-Dimethylphenyl 3-methylbenzoate

Description

2,4-Dimethylphenyl 3-methylbenzoate is an aromatic ester derived from 3-methylbenzoic acid and 2,4-dimethylphenol. Esters of substituted benzoic acids, such as phenyl benzoate (C₆H₅OCOC₆H₅) and methyl-substituted variants, are commonly synthesized via acid-catalyzed esterification of phenols with carboxylic acids or acyl chlorides . The presence of methyl groups on both the phenolic and benzoate moieties likely enhances hydrophobicity and thermal stability, making it suitable as a polymer additive or intermediate in agrochemical synthesis .

Properties

Molecular Formula |

C16H16O2 |

|---|---|

Molecular Weight |

240.3 g/mol |

IUPAC Name |

(2,4-dimethylphenyl) 3-methylbenzoate |

InChI |

InChI=1S/C16H16O2/c1-11-5-4-6-14(10-11)16(17)18-15-8-7-12(2)9-13(15)3/h4-10H,1-3H3 |

InChI Key |

ZECGYUNXFWAFNG-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)C)C |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Esters with Varied Aromatic Substituents

Phenyl benzoate (C₁₃H₁₀O₂)

- Structure : Simple ester with unsubstituted phenyl and benzoyl groups.

- Properties : Lower molecular weight (198.21 g/mol) compared to 2,4-dimethylphenyl 3-methylbenzoate (248.30 g/mol).

- Applications : Used as a solvent and fragrance component due to its volatility .

- Contrast : The absence of methyl groups in phenyl benzoate reduces steric hindrance and increases reactivity in ester hydrolysis reactions compared to methyl-substituted analogues .

Methyl 3-methoxybenzoate (C₉H₁₀O₃)

- Structure : Methoxy group at the 3-position of the benzoate.

- Properties : Polar methoxy substituent enhances solubility in polar solvents.

- Applications : Intermediate in pharmaceutical synthesis.

- Contrast : The methoxy group introduces electron-donating effects, altering reactivity in electrophilic substitution compared to 2,4-dimethylphenyl 3-methylbenzoate .

Esters with Heterocyclic Moieties

2-(2H-Benzotriazol-2-yl)-4-methylphenyl 3-methylbenzoate (C₂₁H₁₇N₃O₂)

- Structure : Incorporates a benzotriazole ring, a UV-absorbing heterocycle.

- Properties : The benzotriazole group provides strong UV absorption at 300–400 nm, enhancing photostability .

- Applications : Used in coatings and plastics to prevent UV degradation.

- Contrast : Unlike 2,4-dimethylphenyl 3-methylbenzoate, this compound’s UV-protective functionality makes it critical in materials science .

Triazine-Based Analogues

4,6-Bis-(2,4-dimethylphenyl)-2-(2-hydroxy-4-octyloxyphenyl)-s-triazine

- Structure : Hydroxyphenyl-triazine core with alkyl and dimethylphenyl substituents.

- Properties : High molar extinction coefficients (>30,000 L·mol⁻¹·cm⁻¹) in the UV range.

- Applications : Commercial UV stabilizer in polymers and sunscreens .

- Contrast : The triazine ring enables π-π interactions for UV absorption, a feature absent in 2,4-dimethylphenyl 3-methylbenzoate .

Metsulfuron methyl ester (C₁₄H₁₅N₅O₆S)

- Structure : Sulfonylurea herbicide with a triazine ring.

- Properties : Inhibits acetolactate synthase in plants.

- Applications : Selective herbicide for cereal crops.

- Contrast: The sulfonylurea and triazine groups confer herbicidal activity, unlike the non-bioactive ester groups in 2,4-dimethylphenyl 3-methylbenzoate .

Amide Derivatives

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (C₁₂H₁₇NO₂)

- Structure : Amide with an N,O-bidentate directing group.

- Properties : Stabilizes transition metals in C–H activation reactions.

- Applications : Catalyst in metal-mediated organic synthesis.

- Contrast : The amide group’s coordinating ability contrasts with the ester’s inertness, limiting 2,4-dimethylphenyl 3-methylbenzoate’s utility in catalysis .

Comparative Data Table

Key Research Findings

- UV Absorption : Benzotriazole-containing esters exhibit superior UV stability compared to simple methyl-substituted benzoates due to extended conjugation .

- Agricultural Utility : Triazine derivatives with sulfonylurea groups (e.g., metsulfuron) show herbicidal activity, while aromatic esters lack bioactivity .

- Synthetic Flexibility : Amides with directing groups (e.g., N,O-bidentate) enable catalytic applications, a role unfeasible for esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.